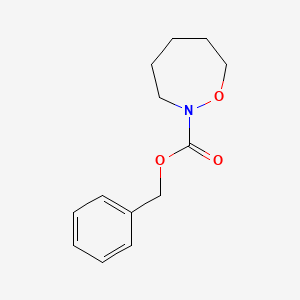
3-(2-bromoethyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)cyclobutan-1-one, also known as β-bromoethyl cyclobutanone, is a cyclic ketone compound containing a bromoethyl group. This compound is of interest due to its unique structure, which combines a cyclobutanone ring with a bromoethyl substituent. It has a molecular formula of C6H9BrO and a molecular weight of 177 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a bromoethylating agent. One common method is the reaction of cyclobutanone with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoethylating agents.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutanones, depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding cyclobutanol.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives of the original compound.
科学研究应用
3-(2-Bromoethyl)cyclobutan-1-one has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-one primarily involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studies of enzyme inhibition and protein modification .
相似化合物的比较
Similar Compounds
Cyclobutanone: The parent compound without the bromoethyl group.
2-Bromoethylcyclobutane: A similar compound where the bromoethyl group is attached to a cyclobutane ring instead of a cyclobutanone ring.
3-(2-Chloroethyl)cyclobutan-1-one: A compound with a chloroethyl group instead of a bromoethyl group.
Uniqueness
3-(2-Bromoethyl)cyclobutan-1-one is unique due to the combination of the cyclobutanone ring and the bromoethyl group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The presence of the bromoethyl group allows for specific interactions with nucleophiles, which can be exploited in synthetic and mechanistic studies.
属性
CAS 编号 |
1379194-44-1 |
|---|---|
分子式 |
C6H9BrO |
分子量 |
177.04 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 |
InChI 键 |
SORSBVQKLCJNDA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=O)CCBr |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



